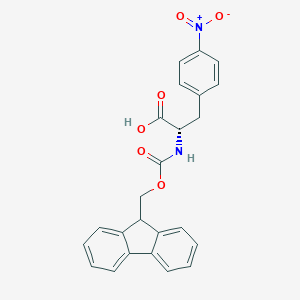

Fmoc-4-nitro-L-fenilalanina

Descripción general

Descripción

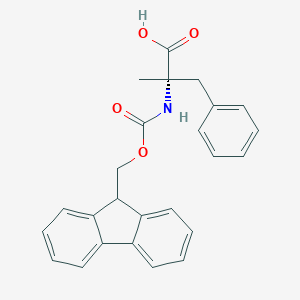

Fmoc-4-Nitro-L-phenylalanine is an F-moc protected molecule with potential for biochemical research . It is also known as Fmoc-Phe (4-NO2)-OH . The CAS Number is 95753-55-2 and its Molecular Weight is 432.43 . It has the Molecular Formula C24H20N2O6 .

Synthesis Analysis

Fmoc-4-Nitro-L-phenylalanine is used to prepare squaric acid derivatives as VLA-4 integrin antagonists . It is also an intermediate used in the synthesis of analogs of kahalalide F . It is used as a building block in the synthesis of peptides, which are essential for drug development .Molecular Structure Analysis

The IUPAC Name of Fmoc-4-Nitro-L-phenylalanine is (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid . The InChI Key is RZRRJPNDKJOLHI-QFIPXVFZSA-N .Chemical Reactions Analysis

Fmoc-4-Nitro-L-phenylalanine is used in the synthesis of peptides and proteins, which are essential components of many drugs . This product can be used to modify the properties of drugs, such as improving their solubility, stability, and bioavailability .Physical And Chemical Properties Analysis

Fmoc-4-Nitro-L-phenylalanine is a white to pale cream powder . It has a melting point of 213-223 °C . The Assay (HPLC) is ≥97.5% .Aplicaciones Científicas De Investigación

Síntesis de Antagonistas de la Integrina VLA-4

Fmoc-Phe(4-NO2)-OH: se utiliza en la preparación de derivados del ácido escuárico, que actúan como antagonistas de la integrina VLA-4 . Estos antagonistas son importantes en el tratamiento de enfermedades inflamatorias y el cáncer porque VLA-4 (antígeno muy tardío-4) juega un papel crucial en la adhesión y migración de los leucocitos.

Intermediarios Farmacéuticos

Este compuesto sirve como intermedio en la fabricación farmacéutica. Está involucrado en la síntesis de análogos de kahalalide F, un compuesto con posibles propiedades anticancerígenas .

Bioprocesamiento y Cultivo Celular

En el bioprocesamiento, Fmoc-Phe(4-NO2)-OH contribuye al desarrollo de hidrogeles basados en péptidos (PHG). Estos hidrogeles son esenciales para crear un entorno fisiológicamente relevante para las aplicaciones de cultivo celular y transfección, proporcionando un andamiaje que apoya la adhesión, la supervivencia y la proliferación celular .

Terapia Génica

La capacidad del compuesto para formar estructuras supramoleculares a través del autoensamblaje se aprovecha en la terapia génica. Puede crear nanoestructuras que potencialmente encapsulan y entregan material genético a las células diana .

Tratamientos Antibacterianos

Fmoc-Phe(4-NO2)-OH: los derivados han mostrado propiedades antimicrobianas, particularmente contra bacterias Gram-positivas, incluyendo MRSA. Esto se debe a su capacidad para formar hidrogeles que pueden cargarse con agentes antibacterianos .

Formación de Hidrogeles para la Administración de Fármacos

Las propiedades de autoensamblaje de Fmoc-Phe(4-NO2)-OH lo hacen ideal para formar hidrogeles que pueden utilizarse en sistemas de administración de fármacos. Estos hidrogeles pueden encapsular fármacos y permitir una liberación controlada, lo cual es crucial para la terapia dirigida .

Ingeniería de Tejidos

Los hidrogeles formados a partir de Fmoc-Phe(4-NO2)-OH también pueden servir como materiales para la ingeniería de tejidos. Proporcionan una matriz que apoya el crecimiento y la diferenciación de las células, lo cual es esencial para el desarrollo de tejidos y órganos artificiales .

Nanomedicina

Finalmente, el compuesto Fmoc-Phe(4-NO2)-OH es fundamental en el campo de la nanomedicina. Sus propiedades de autoensamblaje permiten la creación de nanoestructuras que pueden utilizarse para la administración de fármacos dirigida, la imagenología y el desarrollo de nuevos paradigmas terapéuticos .

Mecanismo De Acción

Target of Action

Fmoc-4-nitro-L-phenylalanine, also known as Fmoc-Phe(4-NO2)-OH, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acid sequences in peptides where it acts as a building block during the synthesis process .

Mode of Action

Fmoc-Phe(4-NO2)-OH interacts with its targets by being incorporated into the peptide chain during the synthesis process . The Fmoc group serves as a protective group that prevents unwanted side reactions during the synthesis. Once the peptide synthesis is complete, the Fmoc group is removed, leaving the 4-nitro-L-phenylalanine incorporated into the peptide .

Biochemical Pathways

The exact biochemical pathways affected by Fmoc-Phe(4-NO2)-OH depend on the specific peptide being synthesized. It is known that this compound is used to prepare squaric acid derivatives as vla-4 integrin antagonists . It is also an intermediate used in the synthesis of analogs of kahalalide F .

Pharmacokinetics

Like other fmoc-protected amino acids, it is expected to have good stability and solubility in common organic solvents used in peptide synthesis .

Result of Action

The molecular and cellular effects of Fmoc-Phe(4-NO2)-OH’s action are largely dependent on the specific peptide that it is incorporated into. As a building block in peptide synthesis, its primary role is to contribute to the overall structure and function of the final peptide product .

Action Environment

The action, efficacy, and stability of Fmoc-Phe(4-NO2)-OH are influenced by various environmental factors. These include the conditions of the peptide synthesis process, such as the choice of solvent, temperature, and pH . Proper storage conditions, typically at 2-30°C, are also important for maintaining the stability of Fmoc-Phe(4-NO2)-OH .

Análisis Bioquímico

Biochemical Properties

Fmoc-4-nitro-L-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins during these processes. For instance, it is used to prepare squaric acid derivatives as VLA-4 integrin antagonists . The compound’s nitro group can participate in various chemical reactions, influencing the overall reactivity and interaction with other biomolecules. The Fmoc group ensures that the amino group of phenylalanine is protected during the synthesis, preventing unwanted side reactions.

Cellular Effects

Fmoc-4-nitro-L-phenylalanine can influence various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Fmoc-phenylalanine derivatives have been used in the 3D culture of differentiated and mesenchymal stem cells . The compound’s ability to self-assemble into nanofibrous structures can create a conducive environment for cell growth and differentiation. Additionally, its interaction with cellular proteins and enzymes can modulate various signaling pathways, impacting gene expression and metabolic activities.

Molecular Mechanism

The molecular mechanism of Fmoc-4-nitro-L-phenylalanine involves its interaction with various biomolecules. The Fmoc group protects the amino group, allowing the compound to participate in peptide synthesis without unwanted side reactions. The nitro group can engage in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. For instance, Fmoc-4-nitro-L-phenylalanine can act as an intermediate in the synthesis of analogs of kahalalide F . The compound’s ability to form stable complexes with enzymes and proteins can modulate their activity, leading to changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-4-nitro-L-phenylalanine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Fmoc-4-nitro-L-phenylalanine is generally stable under standard storage conditions, but its reactivity can change over time, affecting its interaction with biomolecules . Long-term studies have shown that the compound can maintain its activity in in vitro and in vivo settings, although its effects may diminish over extended periods due to degradation.

Dosage Effects in Animal Models

The effects of Fmoc-4-nitro-L-phenylalanine can vary with different dosages in animal models. At low concentrations, the compound can inhibit bacterial growth by entering the cell and reducing glutathione levels . At higher concentrations, Fmoc-4-nitro-L-phenylalanine can trigger oxidative and osmotic stress, altering membrane permeability and integrity, which can be toxic to cells. These dosage-dependent effects highlight the importance of optimizing the concentration of Fmoc-4-nitro-L-phenylalanine in experimental settings to achieve the desired outcomes without causing adverse effects.

Metabolic Pathways

Fmoc-4-nitro-L-phenylalanine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and proteins. The compound’s nitro group can undergo reduction and other chemical transformations, influencing its metabolic fate . Additionally, Fmoc-4-nitro-L-phenylalanine can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in amino acid metabolism.

Transport and Distribution

The transport and distribution of Fmoc-4-nitro-L-phenylalanine within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, Fmoc-4-nitro-L-phenylalanine can localize to specific compartments, where it can exert its effects on cellular functions. The Fmoc group can also influence the compound’s solubility and transport properties, affecting its overall distribution within the cell.

Subcellular Localization

Fmoc-4-nitro-L-phenylalanine’s subcellular localization is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the nitro group can participate in redox reactions, influencing the compound’s localization and activity within the cell. The Fmoc group can also affect the compound’s ability to interact with cellular membranes and other structures, modulating its subcellular distribution and function.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRRJPNDKJOLHI-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426792 | |

| Record name | Fmoc-4-nitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95753-55-2 | |

| Record name | Fmoc-4-nitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

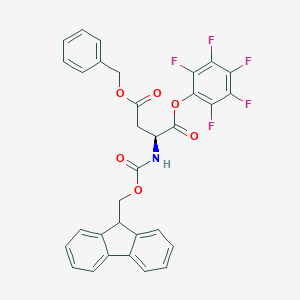

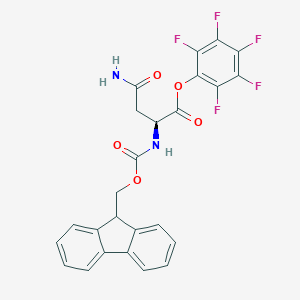

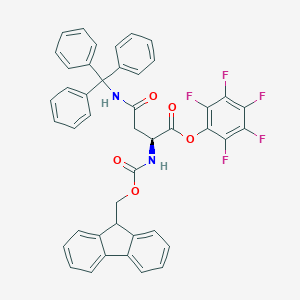

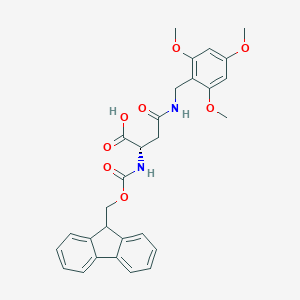

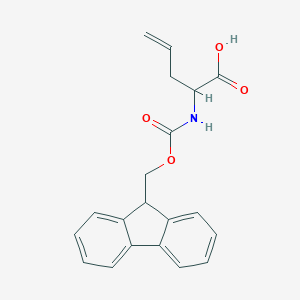

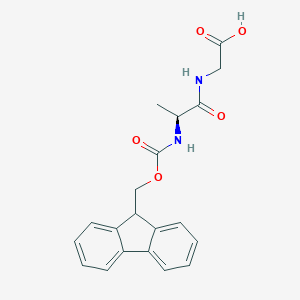

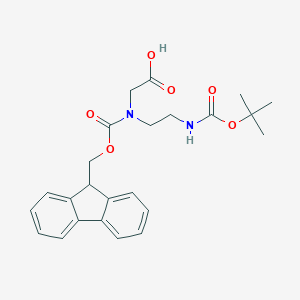

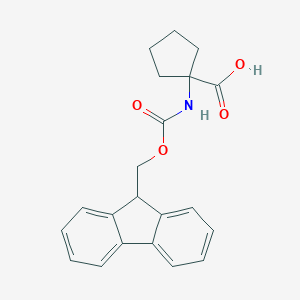

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.